Cas no 2171623-17-7 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid)
2171623-17-7 structure
Product Name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid
CAS-nummer:2171623-17-7
MF:C26H32N2O6
MW:468.542087554932
CID:6310004
PubChem ID:165537998
Update Time:2025-06-09
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid
- 2171623-17-7
- EN300-1515937
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid
-
- Inchi: 1S/C26H32N2O6/c1-4-14-26(2,24(30)31)28-23(29)22(13-15-33-3)27-25(32)34-16-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,4,13-16H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)
- InChI-sleutel: IQWDGQKWVFXKPQ-UHFFFAOYSA-N
- LACHT: O(C(NC(CCOC)C(NC(C(=O)O)(C)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 468.22603674g/mol
- Monoisotopische massa: 468.22603674g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 12
- Complexiteit: 693
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 114Ų
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1515937-0.05g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |
2171623-17-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1515937-0.1g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |
2171623-17-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1515937-0.25g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |
2171623-17-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1515937-0.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |
2171623-17-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1515937-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |
2171623-17-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1515937-2.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |
2171623-17-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1515937-5.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |
2171623-17-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1515937-10.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |
2171623-17-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1515937-50mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |
2171623-17-7 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1515937-100mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |
2171623-17-7 | 100mg |
$2963.0 | 2023-09-27 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid Gerelateerde literatuur
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Suneel Gangada,Naresh Duvva,Raghu Chitta Phys. Chem. Chem. Phys., 2018,20, 21352-21367
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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